molecular formula C12H11ClFNO2S B2455733 2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide CAS No. 1158486-81-7

2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide

Cat. No.: B2455733
CAS No.: 1158486-81-7
M. Wt: 287.73
InChI Key: IUHSUMMXXWCBTR-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 2-oxothiolan-3-yl acetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent (e.g., dichloromethane).

    Procedure: The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Purification Techniques: Using advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide: Unique due to its specific substitution pattern and biological activity.

    This compound: Similar compounds include other acetamides with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-oxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO2S/c13-8-2-1-3-9(14)7(8)6-11(16)15-10-4-5-18-12(10)17/h1-3,10H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHSUMMXXWCBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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